molecular formula C16H14BrNO2 B4930317 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

Cat. No. B4930317
M. Wt: 332.19 g/mol
InChI Key: JFAPIQOMBZMGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as BATU, is a synthetic compound that belongs to the class of psychoactive drugs. BATU has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders. The purpose of

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves the inhibition of dopamine reuptake in the brain. 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances the transmission of nerve impulses.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have a number of biochemical and physiological effects on the brain. 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione increases the level of dopamine in the brain, which enhances the transmission of nerve impulses. 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione also increases the level of norepinephrine and serotonin in the brain, which has a positive effect on mood and cognitive function. 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have a positive effect on memory and learning, as well as on motor function.

Advantages and Limitations for Lab Experiments

4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has a number of advantages for lab experiments. 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in the brain. 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been shown to have a positive effect on cognitive function and memory, which makes it a useful tool for studying the mechanisms of learning and memory. However, 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has a number of limitations for lab experiments. 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is a psychoactive drug, which makes it difficult to control for the effects of the drug on behavior. 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione also has a short half-life, which makes it difficult to study the long-term effects of the drug.

Future Directions

There are a number of future directions for the study of 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One future direction is to study the potential therapeutic applications of 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and depression. Another future direction is to study the mechanisms of action of 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in the brain, and to identify new targets for drug development. Finally, future research could focus on developing new synthesis methods for 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, in order to increase the yield and purity of the compound.

Synthesis Methods

The synthesis of 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves the reaction of cyclohexanone with 4-bromobenzaldehyde, followed by the reaction of the resulting product with ethylamine. The final step involves the cyclization of the intermediate product with maleic anhydride. The overall yield of the synthesis process is approximately 20%.

Scientific Research Applications

4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and depression. 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione acts as a potent dopamine reuptake inhibitor, which increases the level of dopamine in the brain and enhances the transmission of nerve impulses. 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been shown to have a positive effect on cognitive function and memory.

properties

IUPAC Name

4-(4-bromophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c17-11-5-7-12(8-6-11)18-15(19)13-9-1-2-10(4-3-9)14(13)16(18)20/h1-2,5-10,13-14H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAPIQOMBZMGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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